2-Methyl-4-propyl-1,3-oxathiane

Catalog No.
S575262
CAS No.
67715-80-4
M.F
C8H16OS
M. Wt
160.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-propyl-1,3-oxathiane

CAS Number

67715-80-4

Product Name

2-Methyl-4-propyl-1,3-oxathiane

IUPAC Name

2-methyl-4-propyl-1,3-oxathiane

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

InChI

InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3

InChI Key

GKGOLPMYJJXRGD-UHFFFAOYSA-N

SMILES

CCCC1CCOC(S1)C

Solubility

insoluble in water; miscible in alcohol and oil

Synonyms

cis-2-methyl-4-propyl-1,3-oxathiane

Canonical SMILES

CCCC1CCOC(S1)C

Flavor Research:

2-Methyl-4-propyl-1,3-oxathiane is primarily recognized in scientific research for its role as a flavoring agent. It is listed by the Flavor and Extract Manufacturers Association (FEMA) under FEMA number 3578, indicating its approval for use as a food additive []. Research suggests it contributes fruity and tropical aroma profiles to various food products [, ].

Biological Activity Exploration:

While the primary application of 2-Methyl-4-propyl-1,3-oxathiane lies in the flavor industry, some scientific studies have explored its potential biological activities. These studies are still in their preliminary stages and require further investigation for conclusive results.

  • Antimicrobial activity: A study published in "Letters in Applied Microbiology" investigated the antimicrobial properties of 2-Methyl-4-propyl-1,3-oxathiane against various foodborne pathogens. The results showed moderate inhibitory activity against some bacterial strains []. However, further research is needed to determine its efficacy and safety for practical applications.
  • Metabolism studies: Limited research suggests 2-Methyl-4-propyl-1,3-oxathiane might be a metabolite of certain other flavoring agents []. However, more research is required to fully understand its metabolic pathway and potential implications.

2-Methyl-4-propyl-1,3-oxathiane is a colorless to yellow liquid known for its fruity aroma, reminiscent of tropical fruits such as passion fruit and grapefruit. It has the molecular formula C8H16OSC_8H_{16}OS and a molecular weight of 160.28 g/mol. This compound is primarily utilized in the flavor and fragrance industries, particularly for enhancing citrus and fruity notes in various products .

As a flavor and fragrance ingredient, 2-Methyl-4-propyl-1,3-oxathiane interacts with olfactory receptors in the nose, triggering specific odor sensations. The exact mechanism of this interaction isn't entirely understood, but it likely involves the molecule's shape and functional groups fitting into the binding sites of the receptors [].

  • Flash point: 50.00 °C (TCC) []. Flammable liquid.
  • Toxicity: Data on specific toxicity is limited. However, as with most organic compounds, it's advisable to handle it with care, avoiding inhalation, ingestion, and skin contact [].

Research indicates that 2-Methyl-4-propyl-1,3-oxathiane exhibits significant biological activity. Notably, it has been shown to influence acetaldehyde levels in the brain and liver following consumption. This suggests potential implications for metabolic processes and interactions with neurotransmitters . Furthermore, its presence in wine has been linked to sensory properties that enhance flavor profiles, particularly in Sauvignon Blanc varieties .

The synthesis methods for 2-Methyl-4-propyl-1,3-oxathiane can be categorized as follows:

  • Direct Synthesis:
    • Reactants: 3-mercaptohexanol and acetaldehyde.
    • Conditions: Typically carried out under controlled temperatures to facilitate the formation of the oxathiane structure.
  • Enantioselective Synthesis:
    • Recent studies have explored enantioselective synthesis using organocatalysts, which can yield specific isomers beneficial for flavor applications .

These methods highlight the versatility in producing this compound while maintaining its desired aromatic properties.

Studies on interaction mechanisms involving 2-Methyl-4-propyl-1,3-oxathiane have revealed its reactivity with other compounds. For example:

  • Reactivity with Acetaldehyde: This interaction is crucial for its role in flavor development during fermentation processes in winemaking .
  • Sensory Interaction: Its presence can affect consumer perception of wine quality and flavor complexity due to its unique aromatic characteristics .

Several compounds share structural similarities with 2-Methyl-4-propyl-1,3-oxathiane. A comparison highlights its unique attributes:

Compound NameStructureUnique Features
3-MercaptohexanolThiol groupPrecursor for oxathiane synthesis
2-Methyl-3-propylthiopheneThiophene ringDifferent aromatic profile
cis-2-Methyl-4-propyl-thiopheneThiophene ringSimilar aroma but distinct chemical properties
2-Methyl-4-pentyl-thiopheneThiophene ringLonger carbon chain; different sensory attributes

The uniqueness of 2-Methyl-4-propyl-1,3-oxathiane lies in its specific fruity aroma profile and its application as a key flavor component in culinary and beverage contexts.

XLogP3

2.7

Density

0.970-0.982

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 3 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

59323-76-1
59324-17-3
67715-80-4

Wikipedia

2-methyl-4-propyl-1,3-oxathiane

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,3-Oxathiane, 2-methyl-4-propyl-, (2R,4S)-rel-: ACTIVE

Dates

Modify: 2023-08-15

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